molecular formula C14H21N3O3 B1239716 UNII-Z7YP8B158Q CAS No. 95840-76-9

UNII-Z7YP8B158Q

Cat. No.: B1239716
CAS No.: 95840-76-9
M. Wt: 279.33 g/mol
InChI Key: UMQUQWCJKFOUGV-VIFPVBQESA-N
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Preparation Methods

1,1-Dichloro-1-fluoroethane is synthesized through the chlorination of 1,1-difluoroethane. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions typically include a temperature range of 50-100°C and a pressure range of 1-5 atmospheres . Industrial production methods involve large-scale chlorination reactors where the reaction is carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

1,1-Dichloro-1-fluoroethane undergoes several types of chemical reactions:

Scientific Research Applications

1,1-Dichloro-1-fluoroethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-1-fluoroethane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of fluorine and chlorine atoms, which can participate in various substitution and addition reactions. The molecular pathways involved include the formation of carbon-fluorine and carbon-chlorine bonds, which are important in the synthesis of fluorinated organic compounds .

Comparison with Similar Compounds

1,1-Dichloro-1-fluoroethane can be compared with other similar compounds such as:

1,1-Dichloro-1-fluoroethane is unique due to its specific combination of fluorine and chlorine atoms, which gives it distinct chemical properties and applications in various fields.

Properties

CAS No.

95840-76-9

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19)/t9-/m0/s1

InChI Key

UMQUQWCJKFOUGV-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1NC(=O)N2)O

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O

Synonyms

4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one hydrochloride, (+-)-isomer
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (+-)-isomer
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (R)-isomer
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (S)-isomer
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, 2-(11)C-labeled
CGP 12177
CGP 12177A
CGP-12177
CGP-12177A
TBHPBO

Origin of Product

United States

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